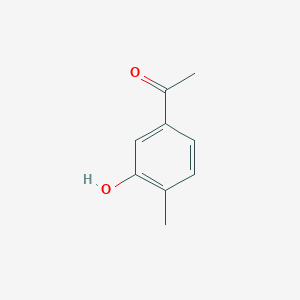

1-(3-Hydroxy-4-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJCFSDSJMSMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484084 | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-49-2 | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Spectroscopic Signature of 3'-Hydroxy-4'-methylacetophenone: A Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3'-Hydroxy-4'-methylacetophenone (IUPAC name: 1-(3-hydroxy-4-methylphenyl)ethanone), a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causal relationships behind the observed spectral features and providing validated experimental protocols, this guide serves as an essential resource for the unambiguous identification, characterization, and quality control of this versatile compound.

Introduction: The Molecular Blueprint

3'-Hydroxy-4'-methylacetophenone (C₉H₁₀O₂) is an aromatic ketone with a molecular weight of 150.17 g/mol .[3] Its structure, featuring a phenol group and a methyl-substituted benzene ring conjugated to a carbonyl system, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in organic synthesis, where it serves as a building block for analgesics, anti-inflammatory drugs, and antimycobacterial agents.[1][4] This guide will systematically deconstruct its signature across the most common analytical techniques.

The structural foundation for the subsequent spectroscopic analysis is the specific arrangement of atoms, which dictates the electronic environment and vibrational modes of each functional group.

Figure 1: Structure of 3'-Hydroxy-4'-methylacetophenone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for observing exchangeable protons like the phenolic hydroxyl group.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum reveals five distinct signals corresponding to the different electronic environments of the protons. The electron-withdrawing acetyl group and electron-donating hydroxyl and methyl groups create a predictable pattern of shielding and deshielding for the aromatic protons.

Table 1: Summary of ¹H NMR Data for 3'-Hydroxy-4'-methylacetophenone

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| H-2' | ~7.38 | ~7.69 | Doublet (d) | 1H |

| H-5' | ~7.74 | ~7.74 | Doublet (d) | 1H |

| H-6' | ~7.80 | ~6.88 | Doublet of Doublets (dd) | 1H |

| -COCH₃ (Acetyl) | ~2.58 | ~2.47 | Singlet (s) | 3H |

| Ar-CH₃ (Methyl) | ~2.30 | ~2.18 | Singlet (s) | 3H |

| Ar-OH (Hydroxyl) | Not consistently observed | ~10.3 | Broad Singlet (br s) | 1H |

Data synthesized from ChemicalBook.[5]

Expert Interpretation:

-

Aromatic Region (δ 6.8-7.9 ppm): The three aromatic protons appear in the downfield region characteristic of benzene derivatives. The proton at H-6' is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing acetyl group, resulting in complex splitting. The protons at H-2' and H-5' are ortho and meta to the acetyl group, respectively, leading to their distinct chemical shifts and coupling patterns.[6]

-

Aliphatic Region (δ 2.0-2.6 ppm): The two methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The acetyl methyl protons (-COCH₃) are deshielded by the adjacent carbonyl group and thus appear further downfield (~2.58 ppm) compared to the aromatic methyl protons (Ar-CH₃) at ~2.30 ppm.[7]

-

Hydroxyl Proton (DMSO-d₆): In DMSO-d₆, the phenolic hydroxyl proton is observed as a broad singlet at a very downfield position (~10.3 ppm).[5] Its broadness is due to chemical exchange, and its presence is a key confirmation of the phenol moiety. In CDCl₃, this peak is often too broad or exchanges too rapidly to be reliably observed.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Summary of ¹³C NMR Data for 3'-Hydroxy-4'-methylacetophenone

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C =O (Carbonyl) | ~199.8 |

| C -OH (C3') | ~158.9 |

| C -COCH₃ (C1') | ~133.6 |

| C -H (C6') | ~130.3 |

| C -H (C5') | ~128.3 |

| C -CH₃ (C4') | ~120.5 |

| C -H (C2') | ~111.6 |

| -C OCH₃ (Acetyl) | ~31.8 |

| Ar-C H₃ (Methyl) | ~26.5 |

Data sourced from a study published by The Royal Society of Chemistry.[8]

Expert Interpretation:

-

Carbonyl Carbon (δ ~199.8 ppm): This is the most deshielded carbon, appearing significantly downfield due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its position is characteristic of an aryl ketone.[8]

-

Aromatic Carbons (δ 111-159 ppm): The carbon attached to the hydroxyl group (C3') is the most deshielded among the ring carbons (~158.9 ppm) due to the oxygen's electronegativity. The other aromatic carbons show shifts dependent on their position relative to the substituents, a phenomenon well-documented for substituted acetophenones.[8]

-

Aliphatic Carbons (δ 26-32 ppm): The acetyl methyl carbon (~31.8 ppm) and the aromatic methyl carbon (~26.5 ppm) appear in the typical upfield region for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Interpretation: The IR spectrum of 3'-Hydroxy-4'-methylacetophenone is dominated by several key absorption bands:

-

O-H Stretch (Phenol): A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C=O Stretch (Aryl Ketone): A very strong, sharp absorption will appear around 1680-1700 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[9]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups appear as stronger bands just below 3000 cm⁻¹ .[9]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[9]

The combination of a broad O-H stretch and a strong, conjugated C=O stretch provides immediate, compelling evidence for the molecule's core structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides crucial information about the molecule's structure and molecular weight.

Expert Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak at a mass-to-charge ratio (m/z) of 150 , corresponding to the molecular weight of the compound (C₉H₁₀O₂).[10] A smaller peak at m/z 151 (the M+1 peak) will also be present due to the natural abundance of the ¹³C isotope.[11]

-

Base Peak (m/z 135): The most intense peak in the spectrum (the base peak) appears at m/z 135 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group via alpha cleavage.[11] This fragmentation is highly favorable as it results in a stable acylium ion.

-

Other Key Fragments: Another significant fragment is often observed at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), which can be formed after the loss of the carbonyl group.[11]

Figure 2: Key fragmentation pathway for 3'-Hydroxy-4'-methylacetophenone in EI-MS.

Standard Operating Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3'-Hydroxy-4'-methylacetophenone solid.

-

Solubilization: Dissolve the sample in ~0.75 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.[12]

-

Transfer: Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., residual solvent peak or TMS).[13]

Protocol 2: Mass Spectrometry (EI-MS) Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for a GC-MS system.

-

Ionization: In the ion source, subject the vaporized sample to a beam of 70 eV electrons. This energy is sufficient to cause ionization and fragmentation.[14]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to elucidate the structure, comparing fragments to known cleavage mechanisms for aromatic ketones.[15]

Conclusion

The spectroscopic profile of 3'-Hydroxy-4'-methylacetophenone is a logical and predictable consequence of its molecular structure. The ¹H and ¹³C NMR spectra precisely map its carbon-hydrogen framework, the IR spectrum confirms its key functional groups (phenol and conjugated ketone), and the mass spectrum validates its molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this important chemical intermediate, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Michigan State University. [Link]

-

K. C. L. Scott, et al. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from University of Windsor. [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from StudyRaid. [Link]

-

Barboza, et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]

-

Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from StudyRaid. [Link]

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

-

Unknown Author. (n.d.). Mass Spectral Interpretation. Retrieved from a university source. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester Chemistry Department. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Hydroxy-3'-methylacetophenone: Essential Data and Handling. Retrieved from NINGBO INNO PHARMCHEM. [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from National Institutes of Health. [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4'-Hydroxy-3'-methylacetophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 4'-Hydroxy-3'-methylacetophenone - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from The Good Scents Company. [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from Modgraph. [Link]

-

ACS Publications. (2013). NMR Guidelines for ACS Journals. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from Modgraph. [Link]

-

Unknown Author. (n.d.). 1H NMR Spectroscopy. Retrieved from a university source. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4'-Hydroxy-3'-methylacetophenone(876-02-8) IR Spectrum [chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 11. asdlib.org [asdlib.org]

- 12. How To [chem.rochester.edu]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. app.studyraid.com [app.studyraid.com]

5-acetyl-2-methylphenol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 5-acetyl-2-methylphenol

Authored by: A Senior Application Scientist

Abstract

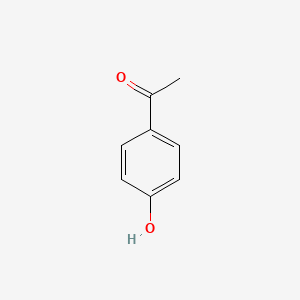

The definitive identification and structural confirmation of chemical entities are foundational to progress in chemical research and pharmaceutical development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-acetyl-2-methylphenol (C₉H₁₀O₂), a substituted aromatic ketone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance methods. We will explore the causality behind experimental choices, demonstrating how a logical, self-validating workflow transforms raw analytical data into an unambiguous molecular structure.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical piece of the puzzle. For 5-acetyl-2-methylphenol, the molecular formula is established as C₉H₁₀O₂ .

From this, we calculate the Degrees of Unsaturation (DoU), an essential first step that predicts the total number of rings and/or multiple bonds within the molecule.

Formula for DoU: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.

For C₉H₁₀O₂: DoU = 9 + 1 - (10/2) = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees: one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the "acetyl" component of the name.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[1] High-resolution mass spectrometry (HRMS) can yield a molecular formula with high confidence by measuring the accurate mass of the molecular ion.[1]

Core Principle

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of 5-acetyl-2-methylphenol in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC column separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam.

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and a spectrum of relative abundance versus m/z is generated.

Data Interpretation and Expected Fragmentation

The molecular formula C₉H₁₀O₂ gives a nominal molecular weight of 150.17 g/mol .

| m/z Value (Expected) | Ion Identity | Mechanistic Origin |

| 150 | [M]⁺˙ | Molecular Ion |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage), a characteristic fragmentation for methyl ketones. |

| 107 | [M - COCH₃]⁺ | Loss of the acetyl group, resulting in the stable hydroxytoluene cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a strong indicator of a methyl ketone functional group. |

This fragmentation pattern provides direct evidence for the presence of a methyl ketone substituent on the main molecular scaffold.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate.

Core Principle

By passing infrared radiation through a sample and measuring the frequencies at which absorption occurs, we can deduce the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O) groups.

Experimental Protocol: KBr Pellet Method

-

Preparation: Mix ~1 mg of dry 5-acetyl-2-methylphenol with ~100 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Place a small amount of the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Interpretation

The structure of 5-acetyl-2-methylphenol contains a phenolic hydroxyl group, a ketone carbonyl group, an aromatic ring, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3200 (Broad) | O-H Stretch | Phenolic hydroxyl group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from -CH₃ groups) |

| ~1680 | C=O Stretch | Aryl ketone carbonyl |

| 1600 - 1450 | C=C Stretch | Aromatic ring |

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch (~1680 cm⁻¹) is characteristic of a ketone conjugated with an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] The combination of ¹H and ¹³C NMR allows for a complete assignment of the molecule's connectivity.

Workflow for NMR Analysis

Caption: Integrated NMR workflow for structural elucidation.

¹H NMR Spectroscopy

¹H NMR provides data on the chemical environment, number, and connectivity of protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 5-acetyl-2-methylphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d (J ≈ 2 Hz) | 1H | H-6 | ortho to the electron-withdrawing acetyl group, deshielded. Small coupling from meta proton H-4. |

| ~7.58 | dd (J ≈ 8, 2 Hz) | 1H | H-4 | ortho to the acetyl group and meta to the hydroxyl group. Shows both ortho and meta coupling. |

| ~6.90 | d (J ≈ 8 Hz) | 1H | H-3 | ortho to the electron-donating hydroxyl and methyl groups, shielded. Shows ortho coupling to H-4. |

| ~5.50 | s (broad) | 1H | -OH | Phenolic proton, chemical shift is concentration-dependent. Typically a broad singlet. |

| ~2.55 | s | 3H | -COCH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |

| ~2.30 | s | 3H | Ar-CH₃ | Protons of the aromatic methyl group. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C experiments require more scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled spectrum is typically acquired to simplify signals to singlets.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~199 | C=O | Carbonyl carbon, highly deshielded. |

| ~158 | C-2 | Carbon attached to the -OH group, deshielded by oxygen but shielded relative to other substituted carbons. |

| ~138 | C-4 | Aromatic CH carbon. |

| ~131 | C-5 | Carbon attached to the acetyl group (ipso-carbon). |

| ~127 | C-6 | Aromatic CH carbon. |

| ~125 | C-1 | Carbon attached to the methyl group (ipso-carbon). |

| ~118 | C-3 | Aromatic CH carbon, shielded by two ortho electron-donating groups (-OH, -CH₃). |

| ~26 | -COCH₃ | Acetyl methyl carbon. |

| ~16 | Ar-CH₃ | Aromatic methyl carbon. |

Integrated Structural Elucidation: A Self-Validating Conclusion

Caption: Logical flow of data integration for final structure confirmation.

-

Foundation: The molecular formula C₉H₁₀O₂ and DoU of 5 establish the presence of a substituted benzene ring and an additional double bond.

-

Functional Groups: IR spectroscopy confirms the key functional groups: a phenolic -OH and a conjugated ketone C=O .

-

Molecular Weight & Key Fragment: Mass spectrometry confirms the molecular weight of 150 amu and the presence of an acetyl group via the characteristic loss of m/z 43.

-

Carbon Framework: ¹³C NMR confirms the presence of 9 unique carbons , broken down into one carbonyl, six aromatic, and two methyl carbons, perfectly matching the proposed structure.

-

Substitution Pattern: ¹H NMR is the final arbiter. The presence of three aromatic protons with distinct splitting patterns confirms a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons and the two methyl singlets are fully consistent with the electronic effects of the hydroxyl, methyl, and acetyl substituents at the C2, C1, and C5 positions, respectively.

This multi-faceted, cross-validating approach provides irrefutable evidence, leading to the definitive structural elucidation of 5-acetyl-2-methylphenol.

References

- Vertex AI Search. (2024). Supporting Information File.

- Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770).

- Journal of Chemical Education. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions.

- Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules.

- FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785).

- Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Hydroxy-4-methylphenyl)ethanone

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(3-Hydroxy-4-methylphenyl)ethanone, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of 1-(3-Hydroxy-4-methylphenyl)ethanone

1-(3-Hydroxy-4-methylphenyl)ethanone, also known as 3-hydroxy-4-methylacetophenone, belongs to the class of hydroxyaryl ketones. These compounds are pivotal building blocks in organic synthesis due to the presence of three key functional groups: a hydroxyl group, a ketone, and a substituted aromatic ring. This trifecta of reactivity allows for a diverse range of subsequent chemical modifications, making them ideal starting materials for complex molecular architectures. The strategic placement of the hydroxyl, methyl, and acetyl groups on the phenyl ring of 1-(3-Hydroxy-4-methylphenyl)ethanone makes it a particularly interesting precursor for targeted therapeutic agents and other high-value molecules.

Strategic Synthesis: Pathways to 1-(3-Hydroxy-4-methylphenyl)ethanone

The synthesis of 1-(3-Hydroxy-4-methylphenyl)ethanone can be approached through several established synthetic strategies. The choice of method often depends on factors such as starting material availability, desired isomer selectivity, and scalability. Two of the most prominent and reliable methods are the Fries Rearrangement and the Friedel-Crafts Acylation.

Method 1: The Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][3]

Mechanism and Rationale: The reaction proceeds through the formation of an acylium ion intermediate upon coordination of the Lewis acid (commonly AlCl₃) to the ester's carbonyl oxygen.[1] This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1][3] This is a classic example of thermodynamic versus kinetic control, where the ortho-isomer forms a more stable bidentate complex with the aluminum catalyst.[1]

Caption: Fries Rearrangement of m-Cresyl Acetate.

Experimental Protocol: Fries Rearrangement

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.).

-

Solvent Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane, under a nitrogen atmosphere.

-

Reactant Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add m-cresyl acetate (1.0 eq.) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature. For preferential formation of the para-isomer (1-(3-Hydroxy-4-methylphenyl)ethanone), maintain a lower temperature (e.g., 25-40 °C). For the ortho-isomer, a higher temperature (e.g., >100 °C) is required.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Friedel-Crafts Acylation of m-Cresol

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5]

Mechanism and Rationale: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., acetyl chloride or acetic anhydride) with the Lewis acid catalyst (e.g., AlCl₃).[4] The acylium ion then attacks the electron-rich m-cresol ring. The hydroxyl and methyl groups of m-cresol are both activating and ortho-, para-directing. This leads to the potential for the formation of multiple isomers. However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions. Recent studies have explored the use of solid acid catalysts like zeolites to improve selectivity and create more environmentally benign processes.[6][7]

Caption: Friedel-Crafts Acylation of m-Cresol.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (1.0 eq.) and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Cool the solution to 0-5 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature remains low.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq.) dropwise from the dropping funnel.

-

Reaction: After the addition, allow the reaction mixture to stir at low temperature for a period, then warm to room temperature. The reaction can be gently heated to drive it to completion. Monitor the progress by TLC.

-

Work-up: The work-up procedure is similar to the Fries rearrangement. The reaction mixture is quenched with ice-cold dilute HCl.

-

Extraction: The product is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting isomeric mixture will require careful separation, typically by column chromatography, to isolate the desired 1-(3-Hydroxy-4-methylphenyl)ethanone.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(3-Hydroxy-4-methylphenyl)ethanone. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling with neighboring protons. The methyl protons will appear as a singlet around 2.2-2.5 ppm. The acetyl protons will also be a singlet around 2.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | The carbonyl carbon of the ketone will be the most downfield signal (approx. 195-205 ppm). Aromatic carbons will appear in the range of 110-160 ppm. The methyl and acetyl carbons will appear in the upfield region (approx. 15-30 ppm). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O stretching of the ketone. C-H stretching bands for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₉H₁₀O₂ = 150.17 g/mol ). A prominent fragment ion peak will be observed at [M-15]⁺, corresponding to the loss of a methyl group from the acetyl moiety. |

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed when handling the reagents and products involved in the synthesis of 1-(3-Hydroxy-4-methylphenyl)ethanone.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Reagent Handling: Lewis acids like aluminum chloride are corrosive and react violently with water; handle with extreme care. Acylating agents such as acetyl chloride are lachrymatory and corrosive.

-

Product Handling: While specific toxicity data for 1-(3-Hydroxy-4-methylphenyl)ethanone may be limited, it should be handled with care as a potentially harmful substance.[8][9][10][11][12] Avoid inhalation, ingestion, and skin contact.

Applications and Future Outlook

1-(3-Hydroxy-4-methylphenyl)ethanone is a versatile intermediate with significant potential in various fields:

-

Pharmaceutical Synthesis: It serves as a key starting material for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, analgesics, and other therapeutic compounds.[13]

-

Fine Chemicals: It can be used in the production of specialty polymers, fragrances, and agrochemicals.

-

Research and Development: As a functionalized aromatic compound, it is a valuable tool for medicinal chemists and researchers exploring structure-activity relationships.

The continued development of more efficient, selective, and sustainable synthetic methods for hydroxyaryl ketones like 1-(3-Hydroxy-4-methylphenyl)ethanone will undoubtedly expand their applications and contribute to advancements in medicine and materials science.

References

- Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. (n.d.). Idaho National Laboratory.

- Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites | Request PDF. (n.d.). ResearchGate.

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (n.d.). University of Liverpool IT Services.

- Safety Data Sheet. (2023, February 14). Szabo-Scandic.

-

Fries rearrangement. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- SAFETY DATA SHEET. (2024, March 28).

-

1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. (2003). PubMed. Retrieved January 6, 2026, from [Link]

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

- Fries Rearrangement. (n.d.). Merck Millipore.

- SAFETY DATA SHEET. (2024, March 30).

-

Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved January 6, 2026, from [Link]

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (2024, June 10). 3M.

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731 Research Article Solvent free synthesis of p-hydroxyacet. (n.d.). JOCPR. Retrieved January 6, 2026, from [Link]

-

4'-Hydroxy-3'-methylacetophenone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1-(4-(Hydroxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

1-(3-Hydroxy-4-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Tutulea, D. (n.d.). Dana Tutulea's research works. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

4-Hydroxy-3-methylacetophenone. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

1-(3-Hydroxy-4-isobutylphenyl)ethanone. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 6, 2026, from [Link]

-

1-(3-BroMo-4-Methylphenyl)ethanone. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

Ethanone, 1-(3-methylphenyl)-. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012, September 13). Google Patents.

-

1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement [organic-chemistry.org]

- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. inl.elsevierpure.com [inl.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]

"1-(3-Hydroxy-4-methylphenyl)ethanone" CAS number 33414-49-2

An In-depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)ethanone (CAS 33414-49-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Hydroxy-4-methylphenyl)ethanone, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

Core Chemical Identity and Physicochemical Properties

1-(3-Hydroxy-4-methylphenyl)ethanone, also known as 3'-Hydroxy-4'-methylacetophenone, is an aromatic ketone characterized by a hydroxyl and a methyl group on the phenyl ring. This substitution pattern makes it a valuable precursor in organic synthesis, particularly for building more complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 33414-49-2 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | |

| IUPAC Name | 1-(3-hydroxy-4-methylphenyl)ethanone | N/A |

| Synonyms | 3'-Hydroxy-4'-methylacetophenone | |

| Appearance | White to light beige crystalline powder | |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

| SMILES | CC1=CC(O)=C(C=C1)C(C)=O | N/A |

Synthesis and Manufacturing Workflows

The synthesis of hydroxyaryl ketones like 1-(3-Hydroxy-4-methylphenyl)ethanone is of significant industrial importance. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, isomeric purity, and environmental considerations. Two primary, industrially relevant methods are the Fries Rearrangement and direct Friedel-Crafts acylation, alongside other specialized routes.

A flowchart illustrating the primary synthetic pathways to 1-(3-Hydroxy-4-methylphenyl)ethanone is provided below.

Caption: Primary synthetic routes to 1-(3-Hydroxy-4-methylphenyl)ethanone.

Fries Rearrangement (Preferred Method)

The Fries rearrangement is a classic and highly effective method for synthesizing hydroxyaryl ketones from phenolic esters.[1] This reaction is often superior to direct Friedel-Crafts acylation of phenols, as the latter can lead to esterification of the hydroxyl group as a competing side reaction.[1]

Causality: The reaction is catalyzed by a Lewis acid (commonly AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, facilitating its migration as an acylium ion to the ortho and para positions of the aromatic ring.[2] The regioselectivity (ortho vs. para) is a critical parameter controlled by reaction conditions. Low temperatures typically favor the para-product, while higher temperatures favor the ortho-product.[1] This is a classic example of kinetic versus thermodynamic control.

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Methylphenyl Acetate

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents). The system is flushed with nitrogen.

-

Solvent Addition: Anhydrous nitrobenzene or another suitable non-polar solvent is added, and the mixture is stirred to form a slurry.

-

Substrate Addition: 4-Methylphenyl acetate (1.0 equivalent) is added dropwise to the stirred slurry at a controlled temperature (typically 0-5 °C). Causality: This slow addition is crucial to manage the initial exothermic complexation reaction.

-

Reaction: The reaction mixture is heated to the desired temperature. For the synthesis of the related 4-hydroxy-3-methylacetophenone, temperatures around 160°C favor the ortho-isomer. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum complexes of the product and unreacted starting material, liberating the free phenol.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to isolate the desired 1-(3-hydroxy-4-methylphenyl)ethanone isomer.

Friedel-Crafts Acylation

Direct acylation of a phenol (like o-cresol) is another possible route. However, this method can be less efficient for phenols due to the competing O-acylation reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, but the Lewis acid catalyst can complex with the hydroxyl oxygen, deactivating the ring.

Experimental Protocol: Friedel-Crafts Acylation of o-Cresol

-

Setup: Assemble a reaction apparatus identical to the one described for the Fries Rearrangement.

-

Reagent Charging: Charge the flask with o-cresol (1.0 eq.) and a solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Add anhydrous AlCl₃ (at least 2.0 eq.) portion-wise while cooling the flask in an ice bath. Causality: More than one equivalent of catalyst is needed; one to complex with the phenolic -OH and another to activate the acylating agent.

-

Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.1 eq.) dropwise at 0-5 °C.

-

Reaction & Workup: Allow the reaction to proceed at room temperature or with gentle heating, followed by the same workup and purification procedure as the Fries Rearrangement. A mixture of isomers is expected, requiring careful separation.

Diazotization of 3-Amino-4-methylacetophenone

This method provides a regiochemically precise route, assuming the starting amine is readily available. It involves converting the primary aromatic amine into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Experimental Protocol: Diazotization-Hydrolysis

-

Diazotization: 3-Amino-4-methylacetophenone is dissolved in an aqueous mineral acid (e.g., H₂SO₄ or HCl). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise, keeping the temperature below 5 °C. Causality: Low temperatures are essential to prevent the unstable diazonium salt from decomposing prematurely.

-

Hydrolysis: The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.

-

Workup and Purification: After the addition is complete, the mixture is cooled. The product can be isolated by extraction with an organic solvent, followed by standard washing, drying, and purification steps.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic protons (multiplets in the ~6.8-7.8 ppm range).- Phenolic -OH proton (a broad singlet, chemical shift is concentration and solvent dependent).- Acetyl group -CH₃ (singlet, ~2.5 ppm).- Ring -CH₃ (singlet, ~2.2 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal (~195-205 ppm).- Aromatic carbons (signals between ~115-160 ppm).- Acetyl methyl carbon (~26 ppm).- Ring methyl carbon (~16 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the phenol (~3200-3600 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- Sharp, strong C=O stretch from the ketone (~1660-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 150.- Prominent fragment ion peak at m/z = 135 ([M-CH₃]⁺), corresponding to the loss of a methyl group from the acetyl moiety. |

Chromatography:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and confirming the molecular weight of the compound and any impurities.

-

High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for quantitative analysis of purity, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase.

Applications in Research and Development

1-(3-Hydroxy-4-methylphenyl)ethanone is not typically an end-product but rather a versatile building block. Its bifunctional nature (possessing both a nucleophilic hydroxyl group and an electrophilic ketone) allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Intermediates: Hydroxyacetophenones are precursors to numerous pharmacologically active molecules. The core structure is found in compounds investigated for anti-inflammatory, antioxidant, and antimicrobial properties. Derivatives can be synthesized to target specific biological pathways.

-

Synthesis of Heterocycles: The molecule serves as a starting material for constructing more complex heterocyclic systems, such as flavonoids and chromones, which are known for their diverse biological activities.

-

Agrochemicals: The phenolic ketone scaffold is used in the development of new herbicides and pesticides.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally similar hydroxyacetophenones provides a reliable guide.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

Table 3: Handling and Storage Protocols

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. |

| First-Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| First-Aid: Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. |

| First-Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. |

References

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fries rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Wikipedia. (2024, January 2). Friedel–Crafts reaction. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

-

Baghdad Science Journal. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Retrieved from [Link]

-

YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

ResearchGate. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characteristics of azo and non-azo dyes derived from 4-amino-acetophenone for dyeing T/W blend fabrics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

Sources

Natural occurrence of "1-(3-Hydroxy-4-methylphenyl)ethanone"

An In-depth Technical Guide to the Natural Occurrence, Properties, and Bioactivity of Hydroxymethylphenyl Ethanones

A Note on Isomeric Specificity: Scientific literature extensively documents the natural occurrence and bioactivity of 1-(4-Hydroxy-3-methylphenyl)ethanone . Conversely, detailed reports on its isomer, 1-(3-Hydroxy-4-methylphenyl)ethanone , are scarce. This guide will focus on the well-characterized 4-hydroxy-3-methyl isomer as a representative model, providing a robust framework of methodologies and scientific insights directly applicable to the study of related acetophenones.

Introduction

Substituted acetophenones are a class of phenolic compounds that have garnered significant interest in the fields of phytochemistry and pharmacology. 1-(4-Hydroxy-3-methylphenyl)ethanone, a simple phenolic ketone, serves as a compelling case study due to its presence in various plant species and its notable biological activities. This guide provides a comprehensive overview of its natural distribution, biosynthetic origins, methods for its isolation and characterization, and a detailed exploration of its pharmacological potential, with a focus on its antioxidant and antimycobacterial properties.

Chapter 1: Natural Sources and Distribution

1-(4-Hydroxy-3-methylphenyl)ethanone is a volatile phenolic compound that has been identified in several plant species. Its presence is often associated with the characteristic aroma and flavor profiles of the source material. The compound's distribution is not ubiquitous, suggesting specific biosynthetic capabilities within certain plant families.

| Plant Species | Family | Common Name | Reference(s) |

| Coffea arabica L. | Rubiaceae | Hawaiian Green Coffee Beans | [1] |

| Rehmannia glutinosa | Orobanchaceae | Chinese Foxglove | [2] |

| Apium graveolens | Apiaceae | Celery | [2] |

| Gerbera piloselloides | Asteraceae | Gerbera Daisy | [3] |

Chapter 2: Biosynthesis

The biosynthesis of 1-(4-Hydroxy-3-methylphenyl)ethanone is believed to originate from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. While the precise enzymatic steps for this specific molecule are not fully elucidated, a plausible pathway can be proposed based on established biochemical transformations.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Through a series of hydroxylation, methylation, and side-chain cleavage reactions, the C6-C3 phenylpropanoid skeleton is shortened to a C6-C2 acetophenone structure.

Caption: Plausible biosynthetic pathway from L-Phenylalanine.

Chapter 3: Physicochemical Properties and Characterization

Accurate characterization is fundamental to confirming the identity and purity of an isolated natural product. The physicochemical properties of 1-(4-Hydroxy-3-methylphenyl)ethanone are well-defined.

| Property | Value | Reference(s) |

| CAS Number | 876-02-8 | [4][5] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 104-105 °C | [3] |

| Boiling Point | 175 °C @ 1 mmHg | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |

Spectroscopic data are crucial for structural elucidation. Key expected signals include:

-

¹H NMR: Signals corresponding to an acetyl group, an aromatic methyl group, two aromatic protons, and a phenolic hydroxyl proton.

-

¹³C NMR: Resonances for two methyl carbons, several aromatic carbons (including quaternary and protonated), a carbonyl carbon, and a hydroxyl-bearing aromatic carbon.

-

IR Spectroscopy: Characteristic absorption bands for a hydroxyl group (O-H stretch), aromatic C-H stretches, a carbonyl group (C=O stretch), and C-C aromatic stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.17) and characteristic fragmentation patterns.[6]

Chapter 4: Isolation and Purification from Natural Sources

The isolation of 1-(4-Hydroxy-3-methylphenyl)ethanone from a plant matrix requires a multi-step process designed to efficiently extract and purify this semi-polar compound. The following protocol provides a robust, self-validating workflow.

Caption: Generalized workflow for isolation and purification.

Detailed Experimental Protocol:

-

Extraction:

-

Rationale: The use of a polar solvent like methanol or ethanol ensures the efficient extraction of phenolic compounds. Maceration is simple, while Soxhlet extraction is more exhaustive.

-

Procedure:

-

Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 72 hours at room temperature, with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

-

-

-

Purification:

-

Rationale: Liquid-liquid partitioning provides an initial fractionation based on polarity. Silica gel chromatography is a powerful technique for separating compounds with different polarities.

-

Procedure:

-

Suspend the crude extract in water and perform sequential partitioning with n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

-

Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 to 70:30).

-

Collect fractions and analyze by TLC. Combine fractions with a high concentration of the target compound.

-

Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline compound.

-

-

-

Validation:

-

Rationale: Purity must be confirmed chromatographically, and structure must be elucidated spectroscopically.

-

Procedure:

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol/water gradient), monitoring with a UV detector.

-

Confirm the structure by obtaining ¹H NMR, ¹³C NMR, IR, and MS data and comparing them with literature values.[6]

-

-

Chapter 5: Biological Activities and Pharmacological Potential

1-(4-Hydroxy-3-methylphenyl)ethanone exhibits a range of biological activities, primarily attributed to its phenolic structure. Its antioxidant and antimycobacterial properties are of particular interest for drug development.

Antioxidant Activity

The compound is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and the hydroxyl radical (•OH).[1][7]

-

Mechanism of Action: The primary mechanism is hydrogen atom donation from the phenolic hydroxyl group. This donation stabilizes the free radical, while the resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.

Caption: ROS scavenging via hydrogen atom donation.

This antioxidant capacity suggests potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation.[7]

Antimycobacterial Activity

1-(4-Hydroxy-3-methylphenyl)ethanone has demonstrated inhibitory activity against Mycobacterium tuberculosis.[4] While the precise mechanism is under investigation, several possibilities have been proposed based on studies of this and related compounds.

-

Proposed Mechanisms:

-

Receptor Binding: One study suggests the compound may inhibit mycobacterial growth by binding to κ-opioid receptors on the outside of the cells.[4]

-

Cell Wall Disruption: Many phenolic compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell wall or membrane. The high lipid content of the mycobacterial cell wall makes it a plausible target.[8]

-

Enzyme Inhibition: A related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, was found to disrupt the bacterial divisome, suggesting interference with essential enzymes involved in cell division.[9]

-

Conclusion and Future Outlook

1-(4-Hydroxy-3-methylphenyl)ethanone is a naturally occurring phenolic compound with a well-defined chemical profile and significant, therapeutically relevant biological activities. Its antioxidant properties make it a candidate for further investigation in the context of oxidative stress-related pathologies, while its antimycobacterial activity presents a promising scaffold for the development of new anti-tuberculosis agents. Future research should focus on elucidating the precise mechanisms of its biological actions, exploring its pharmacokinetic and pharmacodynamic profiles in vivo, and synthesizing derivatives to optimize potency and selectivity. The methodologies and insights presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this and other related natural products.

References

-

Guzman-Pantoja, L. E., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of Neuroscience Research, 93(2), 325-334. Retrieved from [Link]

-

Parra, E., et al. (2018). Antibacterial mechanism of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone isolated form Senecio graveolens. Molecules, 23(11), 2749. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Guzman-Pantoja, L. E., et al. (2021). Synthesis and anti-mycobacterial activity of novel medium-chain β-lactone derivatives: a multi-target strategy to combat Mycobacterium abscessus. RSC Medicinal Chemistry, 12(10), 1736-1746. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. Retrieved from [Link]

-

Stenutz. (n.d.). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Rajabi, L., et al. (2005). Acetophenones with selective antimycobacterial activity. Letters in Applied Microbiology, 40(3), 212-217. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on.... Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 4. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 7. Buy 4'-Hydroxy-3'-methylacetophenone (EVT-462017) | 876-02-8 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of 4'-Hydroxy-3'-methylacetophenone

An In-Depth Technical Guide to the Biological Activity Screening of 4'-Hydroxy-3'-methylacetophenone

4'-Hydroxy-3'-methylacetophenone (4H3MAP), a phenolic ketone, is an intriguing molecule found in natural sources such as Hawaiian green coffee beans (Coffea Arabica L.)[1]. Its structure, characterized by a hydroxyl-substituted aromatic ring, positions it as a candidate for a range of biological activities, a feature common to many phenolic compounds. Preliminary reports and structural similarities to other active phenols suggest potential antioxidant, antimycobacterial, and acaricidal properties[1][2][3].

This guide provides a comprehensive framework for the systematic in vitro screening of 4H3MAP to elucidate its therapeutic potential. As a Senior Application Scientist, the perspective offered herein is grounded in practical, field-proven methodologies, emphasizing not just the "how" but the critical "why" behind each experimental design choice. The protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. We will progress through a logical cascade of assays, from broad-spectrum screening to more specific evaluations of its anti-inflammatory, antimicrobial, and cytotoxic activities.

Physicochemical Profile and Preparation

Before biological evaluation, understanding the compound's basic properties is paramount for accurate and reproducible experimental setup.

| Property | Value | Source / Note |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 105-111 °C | [5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Experimental determination is crucial. |

| Purity | ≥ 99% (HPLC Recommended) | [5] |

Causality in Preparation: For all in vitro assays, a high-purity stock solution of 4H3MAP should be prepared in Dimethyl Sulfoxide (DMSO). DMSO is selected for its broad solvent capacity and compatibility with most cell culture media at low final concentrations (<0.5%). The stock solution (e.g., 100 mM) must be stored at -20°C and protected from light to prevent degradation. A critical, yet often overlooked, step is to ensure that the final concentration of DMSO is consistent across all experimental and control wells to nullify any solvent-induced effects.

Screening Cascade: A Logical Workflow

The proposed screening strategy follows a tiered approach, starting with fundamental antioxidant assays and progressing to more complex cell-based evaluations. This ensures that resources are allocated efficiently and that each step informs the next.

Caption: A logical workflow for the biological screening of 4H3MAP.

Part 1: Antioxidant Activity Evaluation

The phenolic hydroxyl group in 4H3MAP is a strong predictor of antioxidant activity. This is often the first and most fundamental screening for such compounds. We will employ two complementary assays to assess its radical scavenging capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Expertise & Causality: The DPPH assay is a rapid, simple, and inexpensive method, making it an excellent primary screen[6]. It measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantifiable spectrophotometrically.

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of 4H3MAP (e.g., 1-200 µg/mL) in methanol.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well.

-

Controls:

-

Negative Control: 100 µL Methanol + 100 µL DPPH solution.

-

Positive Control: Ascorbic acid or Trolox at the same concentrations as the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from a dose-response curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Expertise & Causality: The ABTS assay is complementary to the DPPH method. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants[7]. This provides a broader characterization of the compound's scavenging ability.

Detailed Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[6].

-

Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Setup: In a 96-well plate, add 20 µL of various concentrations of 4H3MAP.

-

Reaction Initiation: Add 180 µL of the ABTS•+ working solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

| Assay | Principle | Wavelength | Typical Positive Control |

| DPPH | H-atom/electron transfer | 517 nm | Ascorbic Acid |

| ABTS | Electron transfer | 734 nm | Trolox |

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is linked to oxidative stress, making this a logical next step. A standard and reliable model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7)[8][9]. LPS, a component of Gram-negative bacteria, activates macrophages to produce inflammatory mediators like nitric oxide (NO)[10].

Nitric Oxide (NO) Inhibition Assay

Expertise & Causality: We measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction. A reduction in nitrite levels in the presence of 4H3MAP indicates potential anti-inflammatory activity, likely through the inhibition of inducible nitric oxide synthase (iNOS)[10][11].

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 4H3MAP for 1 hour. A preliminary cytotoxicity test (e.g., MTT, see Part 4) is required to determine the appropriate concentration range.

-

Inflammation Induction: Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Controls:

-

Vehicle Control: Cells + Media only.

-

Positive Control: Cells + LPS only.

-

Drug Control: A known iNOS inhibitor (e.g., L-NAME).

-

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. Incubate for 10 minutes in the dark[12].

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be generated to quantify the nitrite concentration.

Part 3: Antimicrobial Susceptibility Testing